
Methyl 2,2-dibromo-3-oxohept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dibromo-3-oxohept-6-enoate is an organic compound with the molecular formula C8H10Br2O3. It is a derivative of heptenoic acid, characterized by the presence of two bromine atoms and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dibromo-3-oxohept-6-enoate typically involves the bromination of methyl 3-oxohept-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dibromo-3-oxohept-6-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in anhydrous solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 2,2-dibromo-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2,2-dibromo-3-oxohept-6-enoate involves its interaction with various molecular targets. The bromine atoms and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxohept-6-enoate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Methyl 2-bromo-3-oxohept-6-enoate: Contains only one bromine atom, resulting in different reactivity and applications.
Methyl 2,2-dichloro-3-oxohept-6-enoate: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
Methyl 2,2-dibromo-3-oxohept-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
921226-72-4 |
|---|---|
Fórmula molecular |
C8H10Br2O3 |
Peso molecular |
313.97 g/mol |
Nombre IUPAC |
methyl 2,2-dibromo-3-oxohept-6-enoate |
InChI |
InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3 |
Clave InChI |
UWFKRMRYUNTCJS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)CCC=C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)

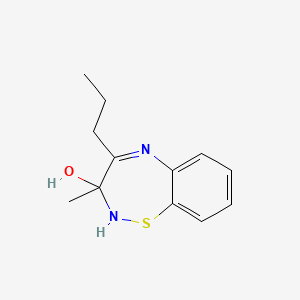
![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
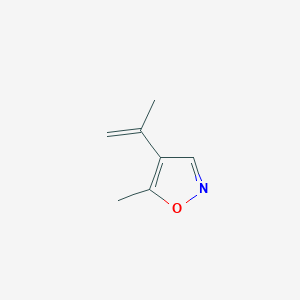
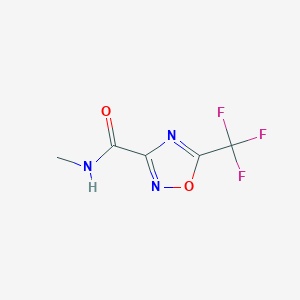
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)
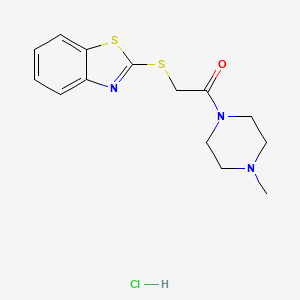
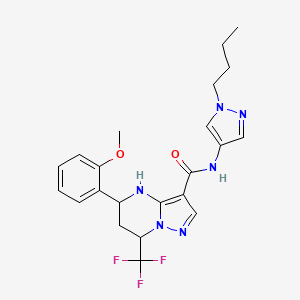
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)

